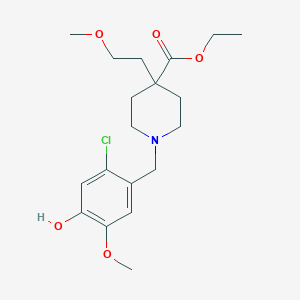![molecular formula C15H15N5OS B4253963 N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4253963.png)
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
Übersicht
Beschreibung
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. It is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which could make it useful in treating Alzheimer's disease.
Biochemical and Physiological Effects:
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory properties, which could make it useful in treating inflammatory diseases. Additionally, it has been shown to have neuroprotective properties, which could make it useful in treating neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, which could make it useful in developing new antimicrobial agents. Additionally, it has been shown to have anti-inflammatory and neuroprotective properties, which could make it useful in developing new treatments for inflammatory diseases and neurodegenerative disorders.
One of the limitations of using N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which could limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which could make it difficult to develop new treatments based on this compound.
Zukünftige Richtungen
There are several future directions for research on N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide. One area of research could focus on developing new antimicrobial agents based on this compound. Another area of research could focus on developing new treatments for inflammatory diseases and neurodegenerative disorders based on its anti-inflammatory and neuroprotective properties. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity, which could help to guide future research and development efforts.
Wissenschaftliche Forschungsanwendungen
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been studied extensively in scientific research due to its potential applications in medicine. It has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in treating cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been shown to have anti-inflammatory properties, which could make it useful in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10-11(2)22-14(19-10)7-16-15(21)12-4-3-5-13(6-12)20-8-17-18-9-20/h3-6,8-9H,7H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXASDYWTNJQZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CNC(=O)C2=CC(=CC=C2)N3C=NN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-acetylphenoxy)methyl]-N-(3-fluorobenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B4253885.png)
![(2-fluoro-4-methoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B4253891.png)
![2-(4-methoxybenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B4253905.png)

![4-benzyl-3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B4253914.png)
![2-(1-tert-butyl-1H-pyrazol-4-yl)-4-[(2-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B4253923.png)
![1'-ethyl-N-[4-(2-fluorophenoxy)phenyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4253933.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B4253938.png)
![4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B4253945.png)
![8-[6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]quinoline](/img/structure/B4253946.png)
![4-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B4253957.png)

![methyl 6-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}pyridine-2-carboxylate](/img/structure/B4253976.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4253986.png)